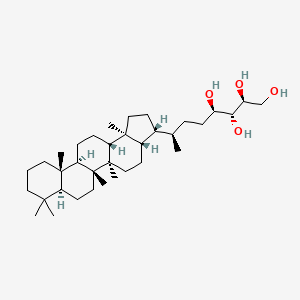

Bacteriohopanetetrol

説明

Structure

3D Structure

特性

CAS番号 |

51024-98-7 |

|---|---|

分子式 |

C35H62O4 |

分子量 |

546.9 g/mol |

IUPAC名 |

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C35H62O4/c1-22(9-10-25(37)30(39)26(38)21-36)23-13-18-32(4)24(23)14-19-34(6)28(32)11-12-29-33(5)17-8-16-31(2,3)27(33)15-20-35(29,34)7/h22-30,36-39H,8-21H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35-/m1/s1 |

InChIキー |

JMKBTQYGOKJMBJ-ZQPPIKFSSA-N |

SMILES |

CC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

異性体SMILES |

C[C@H](CC[C@H]([C@H]([C@H](CO)O)O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

正規SMILES |

CC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

同義語 |

32,33,34,35-bacteriohopanetetrol 32,33,34,35-BHTT bacteriohopane-32,33,34,35-tetrol bacteriohopane-tetrol bacteriohopanetetrol tetrahydroxybacteriohopane |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Bacteriohopanetetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bacteriohopanetetrol (BHT) is a polyhydroxylated pentacyclic triterpenoid (B12794562) lipid belonging to the hopanoid class. These molecules are considered bacterial surrogates for sterols, playing a crucial role in modulating the fluidity and permeability of bacterial cell membranes.[1][2] Their robust chemical structure allows for exceptional preservation in the geological record, making them significant biomarkers for tracking bacterial populations and biogeochemical processes throughout Earth's history. This guide provides an in-depth overview of the chemical structure, properties, and analysis of this compound.

Chemical Structure and Stereochemistry

This compound is a C35 extended hopanoid characterized by a rigid pentacyclic hopane (B1207426) core and a C5 polyhydroxylated side chain. The core structure is derived from squalene, while the side chain is typically attached at the C-22 position.[3]

The fundamental structure is bacteriohopane-32,33,34,35-tetrol.[3] However, the precise biological function and biomarker utility of BHT are dictated by its stereochemistry, particularly within the hopane E-ring and the acyclic side chain. Several stereoisomers of BHT have been identified in bacteria and environmental samples, each with distinct biosynthetic origins and distributions.

Key Stereoisomers:

-

This compound (BHT-34S): Formally named (17β(H), 21β(H), 22R, 32R, 33R, 34S)-bacteriohopane-32,33,34,35-tetrol, this is the most common and ubiquitously distributed isomer.[4][5]

-

BHT-34R: A stereoisomer with the configuration (17β(H), 21β(H), 22R, 32R, 33R, 34R). Its producers are more constrained, including certain freshwater anaerobic ammonium (B1175870) oxidizing (anammox) bacteria, methanotrophs, and nitrogen-fixing bacteria.[6][7]

-

BHT-x: An isomer with a currently unconfirmed side-chain stereochemistry that is considered a specific biomarker for marine anammox bacteria of the 'Candidatus Scalindua' genus.[4][7]

The differentiation of these isomers is critical for their application as biomarkers and is typically achieved through high-resolution chromatographic techniques.

Physicochemical and Spectroscopic Data

Quantitative analysis is fundamental to the identification and study of BHT. The following tables summarize key physicochemical properties and mass spectrometry data essential for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₂O₄ | |

| Molecular Weight | 546.9 g/mol | |

| IUPAC Name | (2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]octane-1,2,3,4-tetrol | |

| Class | Hopanoid, Tetrol | [3] |

Table 2: Key Mass Spectrometry Data for this compound Characterization

| Analysis Method | Analyte | Key Ion (m/z) | Description | Source |

| GC-MS / LC-MS | Native BHT Core | 191.1794 | Characteristic fragment from the cleavage of the C-ring (between C-9/11 and C-8/14), representing the A/B rings of the hopane skeleton. | [7] |

| GC-MS / LC-MS | 2-Methylated BHT Core | 205.1951 | Characteristic m/z 191 fragment with an additional methyl group on the A-ring. | [7] |

| LC-MS (ESI+) | Native BHT | 547.472 | Protonated molecule [M+H]⁺. | |

| LC-MS (ESI+) | Native BHT | 564.499 | Ammoniated adduct [M+NH₄]⁺. | |

| LC-MS (APCI/ESI) | Acetylated BHT | 715.5145 | Protonated molecule of peracetylated BHT [M+H]⁺. | [2] |

| LC-MS/MS | Acetylated BHT | 655.4940 | Base peak in tandem MS, resulting from the neutral loss of one molecule of acetic acid from the protonated parent ion [M+H-CH₃COOH]⁺. | [2] |

Experimental Protocols

The isolation and analysis of BHT from bacterial biomass or environmental samples require a multi-step process involving lipid extraction, purification, optional derivatization, and chromatographic analysis.

Protocol for Extraction and Purification of this compound

This protocol is a synthesized methodology based on the modified Bligh & Dyer extraction procedure commonly cited for hopanoid analysis.

-

Sample Preparation: Lyophilize (freeze-dry) >100 mg of bacterial biomass or sediment to remove water.

-

Initial Extraction (Monophasic):

-

Place the dried sample into a glass centrifuge tube.

-

Add a monophasic solvent mixture of water, methanol (B129727), and dichloromethane (B109758) (DCM) in a ratio of 4 mL : 10 mL : 5 mL.

-

Sonicate the mixture for 15 minutes to disrupt cells and facilitate lipid extraction.

-

Centrifuge at 4000 RPM for 5 minutes.

-

Carefully transfer the supernatant (containing the total lipid extract) to a clean tube.

-

-

Phase Separation:

-

To the collected supernatant, add additional DCM and a phosphate (B84403) buffer to achieve a final solvent ratio of DCM:Methanol:Buffer of 1:1:0.9 (v/v/v). This will induce phase separation.

-

Vortex the mixture and centrifuge briefly to ensure a clean separation between the upper aqueous/methanol layer and the lower DCM layer.

-

-

Lipid Collection:

-

Using a glass pipette, carefully collect the lower DCM layer, which contains the lipids.

-

Wash the remaining aqueous layer two more times with DCM to maximize lipid recovery, collecting the DCM phase each time.

-

Combine all DCM extracts.

-

-

Drying and Acetylation (Derivatization):

-

Dry the combined lipid extract under a gentle stream of N₂ gas at 40°C.

-

For derivatization, add a 1:1 (v/v) mixture of acetic anhydride (B1165640) and pyridine (B92270) to the dried extract.

-

Heat the sample at 60°C for 1 hour. This step acetylates the hydroxyl groups, increasing the volatility of BHT for GC-MS analysis.

-

-

Purification:

-

After derivatization, dry the sample again under N₂.

-

Purify the derivatized extract using a short silica (B1680970) gel column to remove highly polar contaminants. Elute with a suitable non-polar solvent system.

-

Protocol for LC-MS/MS Analysis

This protocol outlines typical parameters for the analysis of BHT using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).[4]

-

Chromatographic Separation:

-

Instrument: UHPLC system (e.g., Thermo Scientific Vanquish).

-

Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18). For isomer separation, multiple columns in series may be used.

-

Mobile Phase: A gradient of methanol and water or another appropriate solvent system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintained at 30-40°C.

-

-

Mass Spectrometry Detection (ESI+):

-

Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Temperature: 250°C.

-

Capillary Temperature: 230°C.

-

Sheath Gas Flow: ~18 arbitrary units.

-

Auxiliary Gas Flow: ~7 arbitrary units.

-

MS¹ Scan: Scan a mass range of m/z 350–2000 with high resolution (>70,000).

-

MS² Scan (Data-Dependent): Isolate the top 10 most abundant ions from the MS¹ scan for fragmentation. Use a stepped normalized collision energy (e.g., 22.5 and 40) to obtain informative fragment spectra.

-

Biosynthesis Pathway and Visualization

Extended C35 hopanoids like BHT are synthesized from the C30 hopanoid precursor, diploptene (B154308). The pathway involves a series of enzymatic modifications encoded by the hpn (hopanoid biosynthesis) gene cluster. The key steps are the addition of a ribosyl moiety and its subsequent modification.

The diagram below illustrates the established biosynthetic pathway leading from the C30 hopanoid diploptene to this compound and its further conversion to more complex derivatives like BHT cyclitol ether.

Caption: Biosynthesis of this compound (BHT) and derivatives.

References

- 1. Identification of bacterial species by untargeted NMR spectroscopy of the exo-metabolome - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bacteriohopanetetrol Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriohopanetetrol (BHT) and its derivatives, collectively known as bacteriohopanepolyols (BHPs), are pentacycleic triterpenoids that play a crucial role in maintaining the membrane integrity and stress tolerance of diverse bacterial species. Structurally analogous to eukaryotic sterols, these molecules are significant biomarkers in geochemical studies and represent potential targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the BHT biosynthesis pathway, detailing the enzymatic steps, chemical intermediates, and genetic regulation. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in microbiology, biochemistry, and pharmacology.

Introduction

Hopanoids are a class of natural products found in the membranes of a wide range of bacteria, where they are thought to fulfill a role similar to that of sterols in eukaryotic membranes—modulating fluidity, permeability, and stability.[1][2][3] this compound (BHT) is a key C35 extended hopanoid, characterized by a polyhydroxylated side chain.[4] The biosynthesis of BHT is a multi-step enzymatic process that begins with the cyclization of the ubiquitous isoprenoid precursor, squalene. Understanding this pathway is not only fundamental to bacterial physiology but also holds potential for applied research. The enzymes in this pathway are unique to bacteria, making them attractive targets for the development of new antimicrobial agents. Furthermore, the stability of hopanoids in the geological record makes them valuable biomarkers for tracing bacterial life over geological timescales.[5]

This guide aims to provide a detailed technical resource on the core BHT biosynthesis pathway for researchers actively working in or entering this field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound proceeds through a series of enzymatic reactions, primarily involving three key enzymes for the extension from the basic hopane (B1207426) structure: squalene-hopene cyclase (SHC), a radical S-adenosyl-L-methionine (SAM) enzyme (HpnH), and a purine (B94841) nucleoside phosphorylase (HpnG). The final reduction step to form BHT is catalyzed by an yet unidentified enzyme.[1][4]

The pathway can be summarized as follows:

-

Squalene Cyclization: The linear C30 isoprenoid, squalene, is cyclized by squalene-hopene cyclase (SHC) to form the pentacyclic hopene scaffold, primarily diploptene.[1]

-

Adenosylation: The radical SAM enzyme HpnH catalyzes the addition of a 5'-deoxyadenosyl moiety from SAM to diploptene, forming adenosylhopane.[6][7]

-

Deribosylation: HpnG , a purine nucleoside phosphorylase, removes adenine (B156593) from adenosylhopane in the presence of phosphate (B84403) to yield ribosylhopane-phosphate.[7][8]

-

Reduction: An unknown enzyme catalyzes the reduction of the ribosyl side chain to form this compound.[4]

Further modifications to BHT can occur, such as glycosylation or the addition of an amino group, leading to a diverse family of bacteriohopanepolyols.[4][9]

Pathway Diagram

References

- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]

- 6. Characterization of Radical SAM Adenosylhopane Synthase, HpnH, which Catalyzes the 5'-Deoxyadenosyl Radical Addition to Diploptene in the Biosynthesis of C35 Bacteriohopanepolyols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of the Burkholderia cenocepacia hopanoid biosynthesis pathway uncovers functions for conserved proteins in hopanoid-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacteriohopanetetrol: A Deep Dive into its Discovery, Analysis, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriohopanetetrol (BHT), a pentacyclic triterpenoid (B12794562) of the hopanoid class, is a crucial component of many bacterial membranes, where it is believed to function as a sterol surrogate, modulating membrane fluidity and permeability.[1] Its discovery, initially in the geological record as preserved molecular fossils (hopanes), predates the identification of its biological precursors in bacteria, highlighting its exceptional stability over geological timescales.[2] This guide provides a comprehensive overview of the discovery, history, biosynthesis, and analytical methodologies for this compound. Detailed experimental protocols for its extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are presented. Furthermore, this document includes quantitative data on BHT abundance, diagrams of its biosynthetic pathway and analytical workflows, and a conceptual illustration of the derivatization process essential for its analysis.

Discovery and History

The story of this compound is unique in that its chemical descendants were discovered long before the parent molecule was identified in living organisms. Hopanoids, the class of molecules to which BHT belongs, were first identified as "geohopanoids" in sediments and petroleum.[2] These molecular fossils were recognized for their remarkable preservation in the geological record.

It was the pioneering work of researchers like Ourisson, Albrecht, and Rohmer that connected these geological hopanes to their biological precursors, the bacteriohopanepolyols (BHPs), produced by a wide array of bacteria.[2] They established that BHT is one of the most common BHPs and a major precursor to the hopanes found in oils and source rocks.[2] The first known hopanoid, hydroxyhopanone, was isolated from dammar gum, a natural resin.[1] The absolute configuration of the side-chain of a related aminobacteriohopanetriol was determined by chemical correlation with this compound. A novel hopanoid with a glucuronopyranosyl residue linked to BHT was later isolated from Rhodospirillum rubrum.[3]

Biosynthesis of this compound

This compound is synthesized in bacteria via the isoprenoid pathway, starting from the cyclization of squalene. The biosynthetic pathway is a multi-step enzymatic process that elongates the initial C30 hopene skeleton to the C35 BHT molecule.

Caption: Biosynthetic pathway of this compound.

Functional Significance

This compound is a key structural component of the cell membranes of many bacteria. As a bacteriohopanepolyol (BHP), it is considered a prokaryotic surrogate for eukaryotic sterols like cholesterol. The primary functions of BHT include:

-

Membrane Fluidity and Permeability: BHT intercalates into the lipid bilayer, increasing its rigidity and reducing its permeability.[1] This helps bacteria maintain membrane integrity in challenging environments.

-

Stress Tolerance: The presence of BHT in bacterial membranes has been linked to increased tolerance to various environmental stresses, including extreme temperatures, pH, and desiccation.[4]

Quantitative Analysis of this compound

The quantification of BHT in bacterial cultures and environmental samples is crucial for understanding its distribution and physiological roles. The following tables summarize available quantitative data.

Table 1: this compound Content in Geobacillus stearothermophilus at Different Cultivation Temperatures

| Cultivation Temperature (°C) | Adenosylhopane (relative abundance) | This compound (relative abundance) | This compound glycoside (relative abundance) |

| 55 | Increases with temperature | Decreases with temperature | Decreases with temperature |

| 58 | Increases with temperature | Decreases with temperature | Decreases with temperature |

| 70 | Increases with temperature | Decreases with temperature | Decreases with temperature |

Data adapted from a study on hopanoid content in thermophilic bacteria. The study indicates a trend of decreasing BHT and its glycoside with increasing temperature, while the precursor adenosylhopane increases, suggesting a temperature-dependent regulation of the biosynthetic pathway.[4]

Experimental Protocols for this compound Analysis

The analysis of BHT requires specific protocols for its extraction from the sample matrix, followed by derivatization to increase its volatility for GC-MS analysis, or direct analysis by LC-MS.

Extraction of this compound

A modified Bligh and Dyer extraction method is commonly used for the efficient recovery of BHT and other lipids from bacterial cells or environmental samples.

Protocol:

-

Sample Preparation: Lyophilize (freeze-dry) the bacterial cell pellet or sediment sample.

-

Extraction:

-

To the dried sample, add a monophasic solvent mixture of methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and phosphate (B84403) buffer (2:1:0.8 v/v/v).

-

Sonciate the mixture for 10-15 minutes.

-

Centrifuge to separate the solid debris from the solvent extract.

-

Collect the supernatant.

-

Repeat the extraction process on the residue three more times for a total of four extractions. For the last two extractions, replace the phosphate buffer with a trichloroacetic acid solution to optimize the recovery of intact polar lipids.

-

-

Phase Separation:

-

Combine the supernatants and add DCM and water to create a biphasic mixture.

-

Centrifuge to achieve clear phase separation.

-

-

Collection:

-

Carefully collect the lower organic phase (DCM) containing the lipids.

-

Dry the organic phase under a stream of nitrogen gas.

-

Derivatization for GC-MS Analysis

Due to the presence of multiple polar hydroxyl groups, BHT is not volatile enough for direct GC-MS analysis. Derivatization is necessary to mask these polar groups. Acetylation is a common derivatization technique.

Caption: Conceptual diagram of BHT derivatization.

Protocol for Acetylation:

-

To the dried lipid extract, add a 1:1 (v/v) mixture of acetic anhydride and pyridine.

-

Heat the mixture at 50-70°C for 1 hour, or let it stand at room temperature overnight.

-

Dry the derivatized sample under a stream of nitrogen.

-

Re-dissolve the sample in a suitable solvent (e.g., DCM or ethyl acetate) for GC-MS analysis.

Analytical Methods

High-temperature GC-MS is required for the analysis of derivatized BHT.

-

Column: A high-temperature capillary column such as a DB-5HT or DB-XLB is recommended.

-

Injector: Use a programmed temperature vaporization (PTV) inlet in splitless mode.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 350°C), and holds for a period to ensure elution of the high-boiling point analytes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-800. The mass spectrum of acetylated BHT will show characteristic fragment ions.

LC-MS allows for the analysis of intact, underivatized BHT, which can be advantageous for preserving structural information.

-

Chromatography: Reversed-phase HPLC or UHPLC with a C18 column is typically used.

-

Mobile Phase: A gradient of methanol, water, and isopropanol (B130326) is often employed.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is beneficial for accurate mass determination and structural elucidation through tandem MS (MS/MS). The protonated molecule of fully acetylated BHT ([M+H]+) is observed at m/z 715.5145, which readily loses an acetate (B1210297) group to form a base peak at m/z 655.4940.[4]

Analytical Workflow

The following diagram illustrates the complete workflow for the analysis of this compound.

Caption: General analytical workflow for BHT.

Conclusion

This compound is a fascinating molecule with a rich history, from its discovery as a molecular fossil to its characterization as a key component of bacterial membranes. Its analysis presents unique challenges due to its low volatility, but robust methods utilizing both GC-MS and LC-MS have been developed and are detailed in this guide. For researchers in microbiology, geochemistry, and drug development, a thorough understanding of BHT and its analysis provides a powerful tool for investigating bacterial physiology, paleoenvironments, and potential new antimicrobial targets. The continued refinement of analytical techniques will undoubtedly lead to new discoveries about the roles of this ubiquitous bacterial lipid.

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Molecule of the Month - this compound (BHT) » Integrated Geochemical Interpretation [igiltd.com]

- 3. Prokaryotic triterpenoids: O-α-d-glucuronopyranosyl this compound, a novel hopanoid from the bacterium Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bacteriohopanetetrol in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of bacteriohopanetetrol (BHT), a key hopanoid lipid, in bacterial membranes. BHT and other hopanoids are pentacyclic triterpenoids considered to be bacterial surrogates for eukaryotic sterols, such as cholesterol.[1] They play a crucial role in modulating the biophysical properties of bacterial membranes, contributing to membrane stability, regulating fluidity and permeability, and enabling adaptation to environmental stresses.[2][3] This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic pathway and functional relationships of BHT.

Core Functions of this compound in Bacterial Membranes

This compound is an extended hopanoid, a C35 compound, that significantly influences the structure and function of bacterial membranes.[3] Its rigid, planar pentacyclic structure allows it to intercalate into the lipid bilayer, where it imparts a range of biophysical effects analogous to those of sterols in eukaryotic membranes.[3][4]

Membrane Ordering and Fluidity

BHT plays a significant role in ordering the lipid acyl chains within the bacterial membrane, leading to a decrease in membrane fluidity.[3] This ordering effect is crucial for maintaining membrane integrity, especially under conditions of environmental stress such as high temperatures.[2][3] In synthetic vesicles, BHT has been shown to decrease membrane fluidity to a degree similar to cholesterol.[3] Molecular dynamics simulations have revealed that BHT adopts an upright, cholesterol-like orientation within the lipid bilayer, allowing it to interact with and condense surrounding phospholipid tails.[3][4] This condensing effect is weaker than that of cholesterol but is nonetheless significant for bacterial membrane physiology.[4]

Regulation of Membrane Permeability

A key function of BHT is to decrease the permeability of the bacterial membrane.[3][5] By ordering the lipid acyl chains, BHT helps to create a more tightly packed and less permeable barrier. This is particularly important for preventing the leakage of ions, including protons, across the membrane, which is critical for maintaining the proton motive force and cellular pH homeostasis.[3][5] In nitrogen-fixing bacteria such as Frankia, hopanoids in the vesicle membranes are thought to restrict the influx of oxygen, thereby protecting the oxygen-sensitive nitrogenase enzyme. The transverse orientation of this compound in lipid bilayers contributes to this decreased permeability.[6]

Interaction with Other Membrane Components

This compound does not function in isolation; its effects on the membrane are mediated through interactions with other lipid components, most notably lipid A in the outer membrane of Gram-negative bacteria.[6][7] The interaction between hopanoids like diplopterol (B1670745) and the saturated acyl chains of lipid A promotes the formation of a liquid-ordered (Lo) phase, which is more rigid and less permeable than the surrounding liquid-disordered (Ld) phase.[3][6] This interaction is analogous to the interaction between cholesterol and sphingolipids in eukaryotic membranes, which leads to the formation of lipid rafts.[6][7]

Role in Stress Tolerance

The ability of BHT to modulate membrane properties is directly linked to its role in bacterial stress tolerance.[3] Hopanoid-producing bacteria often exhibit increased resistance to a variety of environmental challenges, including:

-

pH Stress: Hopanoids are implicated in tolerance to both acidic and alkaline conditions by preventing the leakage of protons and other cations.[3][5]

-

Temperature Stress: By reinforcing the membrane bilayer, hopanoids help to maintain membrane integrity and fluidity at elevated temperatures.[2][3]

-

Antimicrobial Agents: Hopanoid-deficient mutants often show increased sensitivity to antibiotics and detergents, suggesting that the reduced permeability and altered structure of hopanoid-containing membranes contribute to intrinsic antimicrobial resistance.[5][7] For instance, a hopanoid-deficient mutant of Rhodopseudomonas palustris showed increased sensitivity to erythromycin (B1671065) and rifampin.[5]

-

Osmotic Stress: The membrane-stabilizing effects of hopanoids also contribute to survival under high osmotic pressures.[3]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from studies on this compound and other hopanoids, providing a comparative overview of their effects on membrane properties.

| Parameter Measured | Organism/System | Hopanoid Species | Quantitative Finding | Reference(s) |

| Collapse Pressure | Langmuir Monolayer | This compound | ~36 mN m⁻¹ | [8] |

| Collapse Pressure | Langmuir Monolayer | Phenylacetate monoester BHT | ~18 mN m⁻¹ | [8] |

| Membrane Fluidity | Synthetic Vesicles | This compound | Decreased fluidity to a similar degree as cholesterol. | [3] |

| Membrane Fluidity | Synthetic Vesicles | 2-methyl-diplopterol | Outperformed cholesterol in decreasing membrane fluidity. | [3] |

| Membrane Fluidity | Rhodopseudomonas palustris ΔhpnP mutant | Lacking 2-Me-hopanoids | Membranes were as fluid as wild-type. | [3] |

| Antibiotic Sensitivity | Rhodopseudomonas palustris Δshc mutant | Lacking all hopanoids | 7 mm zone of inhibition with erythromycin (wild-type was resistant). | [5] |

| Antibiotic Sensitivity | Rhodopseudomonas palustris Δshc mutant | Lacking all hopanoids | 10 mm zone of inhibition with rifampin (wild-type had 5 mm zone). | [5] |

| Hopanoid Content & Temperature | Alicyclobacillus acidocaldarius | Hopanoids | Several-fold increase in hopanoid synthesis at 65°C compared to 60°C. | [2] |

| Hopanoid Content & Temperature | Thermophilic Bacteria | This compound & BHT glycoside | Content decreases with increasing temperature. | [9] |

| Hopanoid Content & Temperature | Thermophilic Bacteria | Adenosylhopane | Content increases with increasing temperature. | [9] |

| BHT-x Ratio & Oxygen | Benguela Upwelling System | BHT-x | Ratio of ≥ 0.2 is a robust threshold for oxygen-depleted waters ([O₂] < 50 µmol kg⁻¹). | [10][11] |

| Area per Lipid | Molecular Dynamics Simulation | This compound | Weaker condensing effect (larger area per lipid) compared to cholesterol. | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the function of this compound in bacterial membranes.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a widely used method to assess membrane fluidity. The rotational freedom of DPH within the hydrophobic core of the membrane is inversely proportional to the microviscosity of its environment.

Protocol Overview:

-

Cell Culture and Preparation:

-

Grow bacterial cultures (wild-type and hopanoid mutants) to the desired growth phase (e.g., mid-logarithmic or stationary).

-

Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cell pellet in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2-0.4).

-

-

Liposome (B1194612) Preparation (for in vitro studies):

-

Extract total lipids from bacterial cultures.

-

Prepare liposomes by drying the lipid extract under nitrogen gas and rehydrating in buffer, followed by sonication or extrusion to form unilamellar vesicles.

-

-

DPH Labeling:

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

-

Add the DPH stock solution to the cell suspension or liposome preparation to a final concentration of 1-10 µM.

-

Incubate the mixture in the dark at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow the probe to incorporate into the membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at ~360 nm.

-

Measure the emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane at ~430 nm.

-

Calculate the steady-state fluorescence anisotropy (r) using the formula:

-

r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

-

Where G is the G-factor, an instrument-specific correction factor.

-

-

-

Data Interpretation:

-

Higher anisotropy values indicate lower membrane fluidity (more ordered).

-

Compare the anisotropy values of wild-type and hopanoid-deficient mutants to determine the effect of BHT on membrane fluidity.

-

Langmuir-Blodgett Monolayer Analysis of Lipid Interactions

Langmuir-Blodgett trough experiments are used to study the interactions between lipids at an air-water interface, providing insights into their packing and miscibility.

Protocol Overview:

-

Preparation of the Langmuir Trough:

-

Thoroughly clean the trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and high-purity water.

-

Fill the trough with a subphase of ultrapure water or a buffered solution.

-

Verify the cleanliness of the subphase by compressing the barriers and ensuring no change in surface pressure.

-

-

Monolayer Formation:

-

Prepare solutions of the lipids of interest (e.g., BHT, phospholipids, lipid A) in a volatile solvent like chloroform.

-

Carefully deposit a known amount of the lipid solution onto the subphase surface using a microsyringe.

-

Allow the solvent to evaporate completely (typically 15-30 minutes).

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers.

-

Simultaneously measure the surface pressure (π) as a function of the mean molecular area (A) using a Wilhelmy plate or other pressure sensor.

-

The resulting π-A isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure.

-

-

Analysis of Mixed Monolayers:

-

Prepare mixed monolayers with varying molar ratios of BHT and another lipid (e.g., a phospholipid or lipid A).

-

Compare the experimental π-A isotherms of the mixtures with the ideal isotherm calculated based on the individual components.

-

Deviations from ideality indicate interactions between the lipids. A negative deviation (area condensation) suggests attractive interactions.

-

Construction and Analysis of Hopanoid Biosynthesis Mutants

Creating and characterizing mutants deficient in hopanoid biosynthesis is a powerful genetic approach to study the in vivo function of BHT.

Protocol Overview:

-

Identification of Target Genes:

-

Identify the genes involved in the hopanoid biosynthesis pathway, such as shc (squalene-hopene cyclase), which catalyzes the first committed step in hopanoid synthesis.[5]

-

-

Construction of Deletion Mutants:

-

Use standard molecular biology techniques, such as homologous recombination, to create in-frame deletions of the target gene(s) in the bacterial chromosome. This often involves creating a suicide vector containing flanking regions of the target gene and a selectable marker.

-

Introduce the suicide vector into the wild-type bacteria via conjugation or transformation.

-

Select for double-crossover events that result in the deletion of the target gene.

-

-

Verification of Mutants:

-

Confirm the gene deletion by PCR and DNA sequencing.

-

Analyze the lipid profile of the mutant strain by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to confirm the absence of hopanoids.

-

-

Phenotypic Analysis:

-

Compare the phenotype of the hopanoid-deficient mutant with the wild-type strain under various conditions, including:

-

Growth curves: Assess growth rates and final cell densities in different media and under stress conditions (e.g., varying pH, temperature, osmolarity).

-

Antibiotic susceptibility: Determine the minimum inhibitory concentration (MIC) of various antibiotics using methods like broth microdilution or disk diffusion assays.

-

Membrane permeability assays: Use fluorescent probes like 1-N-phenylnaphthylamine (NPN) to assess outer membrane permeability.[7]

-

-

Visualizations

Biosynthesis of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound from squalene.

Caption: Biosynthesis pathway of this compound.

Experimental Workflow: Membrane Fluidity Analysis

The following diagram outlines the experimental workflow for assessing membrane fluidity using fluorescence anisotropy.

Caption: Workflow for membrane fluidity analysis.

Functional Consequences of this compound

This diagram illustrates the logical relationship between the presence of BHT in the bacterial membrane and its functional consequences.

Caption: Functional consequences of BHT presence.

Conclusion

This compound is a vital lipid component in the membranes of many bacteria, acting as a functional analogue of eukaryotic sterols. Its ability to order the lipid bilayer, decrease membrane permeability, and interact with other membrane components like lipid A underpins its crucial role in bacterial adaptation and survival under stressful environmental conditions. The methodologies outlined in this guide provide a framework for the continued investigation of BHT and other hopanoids, which may lead to the development of novel antimicrobial strategies targeting hopanoid biosynthesis or function. Further research into the precise molecular interactions and regulatory networks governing hopanoid function will undoubtedly provide deeper insights into the complex world of bacterial membrane biology.

References

- 1. d-nb.info [d-nb.info]

- 2. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The relative effect of sterols and hopanoids on lipid bilayers: when comparable is not identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hopanoids - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. BG - this compound-x: constraining its application as a lipid biomarker for marine anammox using the water column oxygen gradient of the Benguela upwelling system [bg.copernicus.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Microbial Architects of Bacteriohopanetetrol: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the bacterial species responsible for the production of Bacteriohopanetetrol (BHT), a significant biomarker in geochemical and astrobiological studies. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of BHT-producing bacteria, quantitative data on their production levels, detailed experimental protocols for analysis, and a visualization of the biosynthetic pathway.

This compound, a C35 pentacyclic triterpenoid, is a key member of the hopanoid family of lipids, which are considered bacterial surrogates for eukaryotic sterols like cholesterol. Their presence in ancient sediments provides a molecular fossil record of past microbial life. Understanding which bacterial species produce BHT and the mechanisms behind its synthesis is crucial for interpreting these geological records and for potential applications in biotechnology and drug development.

Bacterial Species Producing this compound

A diverse range of bacteria across various phyla have been identified as producers of this compound. Notable species include the purple non-sulfur bacterium Rhodopseudomonas palustris, the ethanol-producing bacterium Zymomonas mobilis, the methylotroph Methylobacterium organophilum, the thermoacidophile Alicyclobacillus acidocaldarius, and the antibiotic-producing actinomycete Streptomyces coelicolor. The production of BHT is not ubiquitous and appears to be linked to specific physiological adaptations, such as membrane stability under stress conditions.

Quantitative Analysis of this compound Production

The quantity of this compound produced varies significantly among different bacterial species and is influenced by growth conditions. While comprehensive quantitative data across a wide range of species is an ongoing area of research, available studies provide valuable insights into the production capabilities of certain bacteria.

| Bacterial Species | This compound Content (mg/g dry weight) | Reference |

| Zymomonas mobilis | ~1.0 | [1] |

| Methylobacterium organophilum | 0.1 - 2.0 (total bacteriohopanepolyols) | [2] |

Note: The data for Methylobacterium organophilum represents the total bacteriohopanepolyol content, of which this compound is a major component.

Experimental Protocols

The extraction and quantification of this compound from bacterial cultures are critical for accurate analysis. The following protocols provide a generalized framework based on established methodologies.

Extraction of this compound

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids, including BHT, from bacterial cells.[3][4]

Materials:

-

Lyophilized bacterial cell pellet

-

Phosphate buffer or water

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Resuspend the lyophilized bacterial cells in a single-phase mixture of chloroform:methanol:phosphate buffer (or water) (e.g., 1:2:0.8 v/v/v).

-

Sonciate the mixture for approximately 15 minutes to ensure cell lysis and lipid extraction.

-

Induce phase separation by adding additional chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.

-

Centrifuge the mixture to separate the layers. The lower chloroform layer will contain the lipids.

-

Carefully collect the lower chloroform layer.

-

Repeat the extraction of the remaining aqueous and solid phases with chloroform twice more.

-

Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of BHT. Derivatization is often performed to enhance detection.

Materials:

-

Total lipid extract

-

Acetic anhydride (B1165640)

-

HPLC system with a C18 reversed-phase column

-

UV detector

-

This compound standard

Procedure:

-

Derivatization (Acetylation):

-

HPLC Analysis:

-

Reconstitute the acetylated lipid extract in a suitable solvent (e.g., methanol/acetonitrile).

-

Inject the sample into the HPLC system equipped with a C18 column.

-

Employ a gradient elution program, for example, with a mobile phase consisting of methanol and acetonitrile.[3]

-

Detect the acetylated BHT using a UV detector, typically at a wavelength of around 206 nm.[3]

-

Quantify the amount of BHT by comparing the peak area of the sample to a standard curve generated from known concentrations of an acetylated BHT standard.

-

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of squalene. The pathway involves the formation of several key intermediates. While the initial steps are well-characterized, the final conversion to BHT is still under investigation, with evidence pointing towards a reductive step.[5][6]

Caption: Biosynthesis pathway of this compound.

This technical guide provides a foundational understanding of the bacterial production of this compound. Further research is needed to expand the list of BHT-producing species and to fully elucidate the enzymatic machinery involved in its synthesis. Such knowledge will undoubtedly enhance the utility of BHT as a biomarker and open new avenues for biotechnological applications.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Ribosylhopane, a novel bacterial hopanoid, as precursor of C35 bacteriohopanepolyols in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

Bacteriohopanetetrol: A Molecular Fossil Illuminating Earth's Past

An In-depth Technical Guide on the Geological Significance of Bacteriohopanetetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BHT), a pentacyclic triterpenoid (B12794562) lipid, is a ubiquitous molecular fossil that provides a window into the Earth's microbial history.[1][2] Produced primarily by bacteria, these robust molecules are preserved in the geological record for millions of years, serving as invaluable biomarkers for paleoenvironmental reconstructions.[3][4] This technical guide delves into the core aspects of this compound as a molecular fossil, offering insights into its structure, biosynthesis, diagenesis, and analytical methodologies, with a focus on its applications in geology and potential implications for drug development.

BHT and its derivatives, collectively known as bacteriohopanepolyols (BHPs), are integral components of bacterial cell membranes, where they are thought to modulate membrane fluidity and permeability, analogous to the function of sterols in eukaryotes.[5] Their remarkable preservation potential allows geochemists to trace the presence and abundance of bacteria in ancient environments, providing crucial data for understanding past biogeochemical cycles and climatic conditions.[2][4]

Structure and Sources

This compound is a C35 hopanoid characterized by a pentacyclic hopane (B1207426) skeleton and a tetra-hydroxylated side chain.[6][7] This structure is derived from a C30 hopane core with an additional C5 side chain originating from D-ribose.[8] The specific stereochemistry of the side chain can vary, leading to different isomers with distinct biological sources and environmental significance.[3][9]

Hopanoids are widespread among diverse bacterial phyla, including cyanobacteria, proteobacteria, and actinobacteria.[10][11] This broad distribution makes BHT a general biomarker for bacterial presence. However, specific structural variations, such as methylation at the C-2 or C-3 position or the presence of specific stereoisomers, can be indicative of particular bacterial groups or environmental conditions.[12][13] For instance, 2-methylated hopanoids are often linked to cyanobacteria, while a specific stereoisomer, BHT-x, is uniquely synthesized by marine anaerobic ammonium (B1175870) oxidizing (anammox) bacteria of the genus Ca. Scalindua.[3][9]

Biosynthesis of this compound

The biosynthesis of BHT begins with the cyclization of squalene (B77637) to form the C30 hopanoid diploptene.[1] This is followed by a series of enzymatic modifications to the side chain. A key step involves the addition of a C5 ribosyl unit to the hopane moiety, forming ribosylhopane. This is then reduced to this compound.[8] The radical SAM protein HpnH adds an adenosine (B11128) group to diploptene, forming adenosylhopane, which is a precursor to other extended hopanoids. The enzyme HpnG then removes the adenine (B156593) to form ribosylhopane, which is subsequently converted to BHT.[1][14]

Figure 1: Simplified biosynthetic pathway of this compound (BHT).

Diagenesis: From Bio- to Geo-Signatures

Upon cell death and burial in sediments, this compound undergoes a series of chemical transformations known as diagenesis.[2][15] The polyhydroxylated side chain is progressively defunctionalized, leading to the formation of a suite of simpler hopanoid derivatives.[16] These reactions include dehydration, oxidation, and carbon-carbon bond cleavage.[15]

Under reducing conditions, the ultimate diagenetic products are hopanes, the fully saturated hydrocarbon skeletons of the original bacteriohopanepolyols.[1][17] These geologically stable hopanes are major constituents of bitumen and crude oil.[2] The distribution and abundance of different hopane homologues (C27 to C35) in geological samples can provide information about the original bacterial communities and the depositional environment.[2] For instance, the homohopane index, which is based on the relative abundance of C31 to C35 hopanes, can be used as an indicator of anoxia in past depositional environments.[15][16]

Figure 2: Simplified diagenetic pathway of this compound (BHT).

Quantitative Data Presentation

The abundance of this compound and its derivatives in sediments varies significantly depending on the depositional environment and the productivity of hopanoid-producing bacteria.

| Environment | BHT Concentration (µg/g TOC) | Key Observations | Reference |

| Modern Lake Sediments | Up to ~1500 | BHT can be a minor proportion of total biohopanoids. | [18][19] |

| Marine Sediments (Benguela Upwelling System) | Variable | High BHT-x abundances in oxygen-deficient zones. | [3] |

| Recent Sediments (Various) | Often a small proportion of total bacteriohopanepolyols | "Composite" hopanoids are often dominant. | [4] |

TOC: Total Organic Carbon

Experimental Protocols

The analysis of this compound from geological samples involves several key steps: extraction, separation, and identification.

Extraction of Lipids

A common method for extracting lipids, including BHT, from sediments is the modified Bligh-Dyer extraction.

Protocol:

-

Sample Preparation: Freeze-dry and homogenize the sediment sample.

-

Solvent Extraction:

-

Add a single-phase solvent mixture of methanol, dichloromethane (B109758) (DCM), and phosphate (B84403) buffer to the sample.

-

Sonicate the mixture to ensure thorough extraction.

-

Centrifuge the sample to separate the solvent extract from the sediment residue.

-

-

Phase Separation:

-

Add DCM and phosphate buffer to the solvent extract to induce phase separation.

-

Collect the lower DCM phase containing the total lipid extract (TLE).

-

-

Drying: Dry the TLE under a stream of nitrogen gas.

Separation and Purification

The TLE is a complex mixture and requires further separation to isolate the hopanoid fraction.

Protocol:

-

Column Chromatography:

-

Pack a glass column with activated silica (B1680970) gel.

-

Load the TLE onto the column.

-

Elute different lipid classes using solvents of increasing polarity (e.g., hexane, DCM, methanol). The polar fraction containing BHPs is typically eluted with methanol.

-

Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for identifying and quantifying BHT.[20][21][22]

GC-MS Protocol:

-

Derivatization: Acetylate the hydroxyl groups of BHT with acetic anhydride (B1165640) in pyridine (B92270) to increase its volatility for GC analysis.[22][23]

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Separate the compounds on a capillary column (e.g., DB-5ms).

-

Detection: Detect and identify the compounds using a mass spectrometer. The mass spectrum of the acetylated BHT will show characteristic fragment ions.

LC-MS Protocol:

-

Sample Preparation: Dissolve the polar fraction in a suitable solvent (e.g., acetonitrile:isopropanol).

-

Injection: Inject the sample into the LC system.

-

Separation: Separate the compounds on a reversed-phase column (e.g., C18).

-

Detection: Detect and identify the compounds using a mass spectrometer, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[22]

Figure 3: General experimental workflow for the analysis of this compound.

Applications in Geology and Beyond

The study of this compound and its diagenetic products has numerous applications in the geological sciences:

-

Paleoenvironmental Reconstruction: BHT and its derivatives serve as proxies for bacterial productivity and community composition in past environments.[4]

-

Petroleum Exploration: Hopanes derived from BHT are key biomarkers used to correlate crude oils with their source rocks.[2][17]

-

Climate Change Studies: Variations in hopanoid distributions can reflect changes in past environmental conditions, such as temperature and oxygen levels.[3]

-

Astrobiology: The stability of hopanoids makes them potential biomarkers for the search for life on other planets.

While the primary application of BHT is in geology, the unique structures of bacteriohopanepolyols and their role in bacterial membranes could be of interest to drug development professionals. Understanding how these molecules modulate membrane properties could inspire the design of new antimicrobial agents that target bacterial membrane integrity.

Conclusion

This compound is a powerful molecular fossil that provides a rich archive of bacterial life throughout Earth's history. Its robust structure and the information encoded in its various forms allow scientists to reconstruct past environments, understand the evolution of microbial life, and explore for energy resources. The continued refinement of analytical techniques and the discovery of new BHT derivatives will undoubtedly lead to even more profound insights into the intricate interplay between life and the geological processes that have shaped our planet.

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Molecule of the Month - this compound (BHT) » Integrated Geochemical Interpretation [igiltd.com]

- 3. BG - this compound-x: constraining its application as a lipid biomarker for marine anammox using the water column oxygen gradient of the Benguela upwelling system [bg.copernicus.org]

- 4. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 5. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32,33,34,35-Bacteriohopanetetrol | C35H62O4 | CID 11489675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C35 Hopanoid Side Chain Biosynthesis: Reduction of Ribosylhopane into this compound by a Cell-Free System Derived from Methylobacterium organophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vliz.be [vliz.be]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. bg.copernicus.org [bg.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. pure.psu.edu [pure.psu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Environmental influence on the biohopanoid composition of recent sediments - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Quantitative determination of various hopanoids in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bacteriohopanetetrol in Modulating Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriohopanetetrol (BHT), a pentacyclic triterpenoid (B12794562) lipid found in the membranes of diverse bacteria, plays a crucial role in modulating the biophysical properties of the lipid bilayer, serving a function analogous to that of cholesterol in eukaryotic membranes. This technical guide provides an in-depth analysis of the role of BHT in membrane fluidity. It summarizes key quantitative data on its effects, details experimental protocols for its study, and presents visual models of its mechanism of action and experimental workflows. This document is intended to be a comprehensive resource for researchers in microbiology, membrane biophysics, and drug development seeking to understand and investigate the function of this important bacterial lipid.

Introduction

The fluidity of cellular membranes is a critical parameter that influences a wide range of biological processes, including nutrient transport, signal transduction, and the function of membrane-bound proteins. In eukaryotes, cholesterol is the primary regulator of membrane fluidity. Bacteria, with some exceptions, do not synthesize cholesterol but instead produce a class of structurally similar molecules called hopanoids. This compound (BHT) is a prominent member of the hopanoid family, characterized by a rigid pentacyclic steroid-like core and a polar polyol side chain.

This guide explores the multifaceted role of BHT in bacterial membranes, focusing on its impact on membrane fluidity. We will delve into the molecular mechanisms by which BHT orders and condenses lipid bilayers, compare its efficacy to that of cholesterol, and provide detailed methodologies for its investigation.

Mechanism of Action: How this compound Influences Membrane Fluidity

This compound inserts into the lipid bilayer with its rigid, planar pentacyclic ring system oriented parallel to the acyl chains of the phospholipids (B1166683).[1][2] Its polar tetrol headgroup is positioned near the lipid-water interface. This orientation allows BHT to exert a significant ordering and condensing effect on the surrounding lipid molecules.

The primary mechanisms by which BHT modulates membrane fluidity are:

-

Ordering Effect: The rigid hopanoid core restricts the rotational and lateral motion of the adjacent phospholipid acyl chains. This leads to an increase in the orientational order of the lipid tails, transitioning the membrane from a more fluid, liquid-disordered (Ld) state to a more viscous, liquid-ordered (Lo) phase.[3]

-

Condensing Effect: By filling the voids between the phospholipid molecules, BHT increases the packing density of the lipid bilayer. This results in a decrease in the average area per lipid molecule and an increase in the overall membrane thickness.[4][5]

-

Modulation of Phase Behavior: BHT can influence the phase transition temperature (Tm) of lipid bilayers. By ordering the acyl chains, it can broaden the main phase transition and decrease the cooperativity of the transition.

While BHT is often referred to as a "cholesterol surrogate," studies have shown that its ordering and condensing effects are generally weaker than those of cholesterol.[4][5] This difference is attributed to subtle variations in their molecular structures, including the planarity of the ring system and the nature of the polar headgroup.

Quantitative Analysis of this compound's Effect on Membrane Properties

Molecular dynamics simulations and experimental studies have provided quantitative insights into the impact of BHT on lipid bilayer properties. The following table summarizes key findings from a comparative molecular dynamics study of dipalmitoylphosphatidylcholine (DPPC) bilayers containing either BHT or cholesterol.

| Parameter | Pure DPPC Bilayer | DPPC Bilayer with 30% BHT | DPPC Bilayer with 30% Cholesterol |

| Area per Lipid (Ų) | 64.3 ± 0.2 | 56.1 ± 0.3 | 54.5 ± 0.2 |

| Average Tilt Angle of Phospholipid (degrees) | 18.2 ± 0.5 | 14.5 ± 0.4 | 12.8 ± 0.3 |

| Average Deuterium (B1214612) Order Parameter (-SCD) of sn-1 chain | 0.20 | 0.35 | 0.42 |

| Average Deuterium Order Parameter (-SCD) of sn-2 chain | 0.19 | 0.34 | 0.41 |

Data extracted from molecular dynamics simulations presented in Poger & Mark (2013).[4][5]

Experimental Protocols for Investigating this compound's Role in Membrane Fluidity

A variety of biophysical techniques can be employed to study the influence of BHT on membrane fluidity. This section provides detailed protocols for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions, providing information on the transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Protocol:

-

Liposome (B1194612) Preparation:

-

Prepare a lipid mixture of the desired composition (e.g., DPPC with a specific mole percentage of BHT) by dissolving the lipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[6]

-

-

DSC Measurement:

-

Degas the liposome suspension before loading it into the DSC sample cell.

-

Load the same buffer used for hydration into the reference cell.

-

Equilibrate the sample at the starting temperature (e.g., 20°C) for a sufficient time.

-

Perform heating and cooling scans at a controlled rate (e.g., 1°C/min) over the desired temperature range that encompasses the lipid phase transition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the peak temperature of the main endothermic transition, which corresponds to the Tm.

-

Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

-

Analyze the width of the transition peak, which provides information about the cooperativity of the phase transition.

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity leads to slower rotation of the probe and thus higher fluorescence anisotropy. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.[1][7][8][9]

Protocol:

-

Liposome and Probe Preparation:

-

Prepare liposomes containing BHT as described in the DSC protocol.

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at a concentration of approximately 1 mM.

-

-

Labeling of Liposomes:

-

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

-

Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for the incorporation of the probe into the membranes.

-

-

Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

-

Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm for DPH.[2][7]

-

Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Measure the correction factor (G-factor) for the instrument's differential transmission of vertically and horizontally polarized light by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission intensities (G = IHV / IHH).

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Higher anisotropy values indicate lower membrane fluidity.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) NMR, is a powerful technique for obtaining detailed information about the orientational order of lipid acyl chains. By using specifically deuterated lipids, the order parameter (SCD) for each carbon segment along the acyl chain can be determined.

Protocol:

-

Sample Preparation:

-

Synthesize or purchase phospholipids that are deuterated at specific positions along their acyl chains (e.g., D-DPPC).

-

Prepare multilamellar vesicles (MLVs) containing the deuterated lipid and BHT as described in the DSC protocol.

-

Hydrate the lipid film with a buffer solution to a final lipid concentration of 40-50% (w/w).

-

Pellet the MLVs by centrifugation and transfer the hydrated lipid paste into an NMR rotor.

-

-

NMR Spectroscopy:

-

Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.[10]

-

Perform the experiments at a controlled temperature above the main phase transition of the lipid mixture.

-

-

Data Analysis:

-

The ²H-NMR spectrum of a deuterated lipid in a fluid membrane exhibits a characteristic Pake doublet.

-

The quadrupolar splitting (ΔνQ) of the doublet is directly proportional to the order parameter (SCD) for that specific C-²H bond.

-

Calculate the order parameter using the equation: SCD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

-

A higher SCD value indicates a greater degree of orientational order and thus lower fluidity.

-

Visualizing the Impact of this compound

Signaling Pathway and Logical Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.

Caption: BHT's structure dictates its interaction with and ordering effect on the lipid bilayer.

Caption: A typical workflow for investigating BHT's effect on model membranes.

Implications for Drug Development

The crucial role of hopanoids in maintaining the integrity and fluidity of bacterial membranes makes their biosynthetic pathway an attractive target for the development of novel antimicrobial agents. Disrupting hopanoid synthesis could lead to a compromised membrane barrier, rendering the bacteria more susceptible to other antibiotics or environmental stresses. A thorough understanding of how BHT and other hopanoids modulate membrane properties is therefore essential for designing drugs that can effectively target this pathway. Furthermore, the altered membrane fluidity induced by hopanoids can influence the efficacy of existing drugs that target membrane proteins or processes.

Conclusion

This compound is a key modulator of membrane fluidity in a wide range of bacteria. Through its ordering and condensing effects on the lipid bilayer, BHT helps to maintain the structural integrity and optimal functional state of the bacterial membrane. While it shares functional similarities with cholesterol, its impact on membrane properties is distinct. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of BHT and other hopanoids in bacterial physiology and to explore their potential as targets for novel therapeutic interventions.

References

- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 2. 3.4. Membrane Fluidity [bio-protocol.org]

- 3. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Bacteriohopanetetrol: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriohopanetetrol (BHT) is a pentacyclic triterpenoid (B12794562) lipid belonging to the hopanoid family. These molecules are structural and functional analogs of sterols, such as cholesterol, in eukaryotic cell membranes, playing a crucial role in maintaining membrane fluidity and stability in bacteria. The ubiquitous presence of BHT and its derivatives, collectively known as bacteriohopanepolyols (BHPs), in a wide array of bacteria and their preservation in the geological record make them significant biomarkers for tracking bacterial populations and biogeochemical processes throughout Earth's history. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for BHT, tailored for researchers in microbiology, geochemistry, and drug development.

Natural Sources and Distribution of this compound

This compound is synthesized by a diverse range of bacteria, and consequently, it is found in numerous terrestrial and aquatic environments. Its distribution is not uniform, with variations in concentration and the presence of related BHP structures offering insights into the microbial communities present.

Bacterial Producers of this compound

BHT is not produced by all bacteria, but its synthesis is widespread across several phyla. The key enzyme for hopanoid biosynthesis is squalene-hopene cyclase (SHC), and approximately 10% of sequenced bacterial genomes contain the gene encoding this enzyme.[1] Notable bacterial producers of BHT include:

-

Cyanobacteria: Many species of cyanobacteria are prolific producers of BHPs, including BHT and its 2-methylated derivatives.[2][3]

-

Alphaproteobacteria: This class includes various species known to synthesize BHT, such as the phototrophic bacterium Rhodopseudomonas palustris and the nitrogen-fixing Frankia spp.[4][5]

-

Thermophilic Bacteria: Bacteria thriving in high-temperature environments, such as species of Alicyclobacillus and Geobacillus, produce BHT, which is thought to contribute to membrane stability at elevated temperatures.[6]

-

Anaerobic Bacteria: While initially thought to be restricted to aerobic bacteria, it is now known that many facultative and some strict anaerobes produce BHPs.[7] This includes anaerobic ammonium-oxidizing (anammox) bacteria of the genus Ca. Scalindua, which synthesize a specific stereoisomer of BHT, termed BHT-x.[8][9]

Environmental Distribution of this compound

The widespread presence of BHT-producing bacteria leads to its ubiquitous distribution in various environments:

-

Soils: BHT is a common constituent of soil organic matter, originating from the diverse bacterial communities present.[10][11][12]

-

Sediments: Due to its recalcitrant nature, BHT is well-preserved in both marine and lacustrine sediments, serving as a molecular fossil of past bacterial life.[10][13][14] Concentrations of up to 1500 μg/g Total Organic Carbon (TOC) have been reported in modern sediments.[13][15]

-

Water Column: BHT can be found in suspended particulate matter in the water column of oceans and lakes, with higher concentrations often observed in suboxic to anoxic zones.[7][15][16]

Quantitative Distribution of this compound

The concentration and relative abundance of BHT can vary significantly depending on the bacterial source and the environment. The following tables summarize available quantitative data. It is important to note that absolute quantification of BHPs can be challenging due to the lack of commercially available standards and variations in ionization efficiencies between different hopanoid structures and analytical instruments.[8][17]

| Bacterial Species | Growth Conditions | BHT Content | Reference |

| Frankia spp. | Symbiotic in nodules | 20-50% of total cell lipids | [5] |

| Rhodopseudomonas palustris TIE-1 | Photoautotrophic | Major hopanoid | [4] |

| Thermophilic Bacteria | Variable (42-70 °C) | Decreases with increasing temperature | [6] |

Table 1. This compound Content in Selected Bacteria. This table provides a summary of the reported BHT content in different bacterial species under various growth conditions.

| Environment | Sample Type | BHT Concentration/Abundance | Reference |

| Modern Sediments | Various depositional environments | Up to ca. 1500 μg/g TOC | [13][15] |

| Marine Water Column (Benguela Upwelling System) | Suspended Particulate Matter | High abundances in oxygen-deficient zones | [15][18] |

| Soils | Northern England | Ubiquitous presence | [19] |

| Tropical Soils (Congo River catchment) | Forest and Savannah soils | Present, with aminotriol and BHT cyclitol ether often dominant | [11] |

Table 2. Distribution of this compound in Various Environments. This table summarizes the reported concentrations and relative abundances of BHT in different environmental settings.

Biosynthesis of this compound

The biosynthesis of BHT is a multi-step process that begins with the cyclization of squalene (B77637). The key intermediates and enzymes involved in this pathway have been largely elucidated.

Figure 1. Simplified Biosynthetic Pathway of this compound. This diagram illustrates the key enzymatic steps in the conversion of squalene to this compound.

The biosynthesis starts with the cyclization of the C30 triterpenoid squalene to diploptene, catalyzed by squalene-hopene cyclase (SHC).[6][20] The C35 side chain of BHT is then constructed through a series of enzymatic reactions. The radical SAM protein HpnH adds an adenosine (B11128) group to diploptene, forming the C35 hopanoid adenosylhopane.[20][21] Subsequently, the enzyme HpnG, a putative nucleoside phosphorylase, removes the adenine (B156593) moiety to yield ribosylhopane.[21][22] The final conversion of ribosylhopane to this compound involves the opening of the ribose ring and is catalyzed by one or more currently unknown enzymes.[20][23]

Experimental Protocols

The analysis of BHT from environmental or biological samples involves several key steps: extraction, optional derivatization, and instrumental analysis.

Experimental Workflow

Figure 2. General Experimental Workflow for BHT Analysis. This diagram outlines the main stages involved in the extraction and analysis of this compound from various sample types.

Total Lipid Extraction (Modified Bligh and Dyer Method)

This method is widely used for the efficient extraction of a broad range of lipids, including polar BHPs, from wet biomass or sediments.[6][24][25][26]

Materials:

-

Lyophilized sample (bacterial cells or sediment)

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water or buffer (e.g., phosphate (B84403) buffer)

-

Centrifuge tubes

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Glass Pasteur pipettes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh a known amount of the lyophilized sample into a centrifuge tube.

-

Add a mixture of chloroform:methanol:water (or buffer) in a ratio of 1:2:0.8 (v/v/v).

-

Vortex the mixture vigorously and then sonicate for 10-15 minutes.

-

Centrifuge the sample to pellet the solid material.

-

Carefully transfer the supernatant (the total lipid extract) to a clean tube.

-

To induce phase separation, add chloroform and water to the supernatant to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.

-

Vortex the mixture and centrifuge to separate the layers.

-